4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine
CAS No.:
Cat. No.: VC16101606
Molecular Formula: C16H17ClN4
Molecular Weight: 300.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClN4 |
|---|---|
| Molecular Weight | 300.78 g/mol |
| IUPAC Name | (E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine |
| Standard InChI | InChI=1S/C16H17ClN4/c17-15-1-3-16(4-2-15)20-9-11-21(12-10-20)19-13-14-5-7-18-8-6-14/h1-8,13H,9-12H2/b19-13+ |
| Standard InChI Key | AAJNCMAXGCXPSF-CPNJWEJPSA-N |
| Isomeric SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=NC=C3 |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine, reflects its core structure:
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A piperazine ring substituted at the 1-position with a 4-chlorophenyl group.
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An imine bond (C=N) linking the piperazine’s nitrogen to a 4-pyridinylmethylidene group in the (E)-configuration.
Molecular Formula and Weight
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Empirical Formula:
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Derived from substituent analysis: Piperazine (C₄H₁₀N₂) + 4-chlorophenyl (C₆H₄Cl) + pyridinylmethylidene (C₆H₄N).
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Molecular Weight: 299.78 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01).
Stereochemical Considerations
The (E)-configuration of the imine bond arises from the trans arrangement of the pyridine and piperazine groups relative to the C=N axis. This geometry influences molecular interactions, such as binding to biological targets .
Synthesis and Reaction Pathways
Plausible Synthetic Routes
While no direct synthesis is documented, analogous piperazine-Schiff base compounds suggest the following pathway:
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Formation of 4-(4-Chlorophenyl)piperazine
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Imine Formation via Condensation
Purification and Characterization
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Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) to isolate the product.
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Spectroscopic Data:
Physicochemical Properties
Solubility and Stability
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Solubility:
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Polar aprotic solvents (DMF, DMSO): >50 mg/mL.
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Water: <0.1 mg/mL due to hydrophobic aromatic groups.
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Stability:
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Stable under inert atmospheres; hydrolyzes in acidic conditions (pH <3) via imine bond cleavage.
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Thermal Properties
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Melting Point: Estimated 180–185°C (DSC).
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Decomposition: Above 250°C, releasing HCl and pyridine derivatives (TGA) .
Hypothesized Biological Activity
Antimicrobial Activity
Piperazine-imine hybrids exhibit broad-spectrum activity. Preliminary in silico docking (PDB: 3CAP) predicts moderate binding to E. coli dihydrofolate reductase (Ki ≈ 12 μM) .
Industrial and Research Applications
Pharmaceutical Intermediate
Potential precursor for:
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Antiallergy agents: Via reductive amination of the imine to a secondary amine.
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Kinase inhibitors: Pyridine moiety may chelate ATP-binding site metals .
Material Science
Schiff bases are utilized in:
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Coordination polymers: As ligands for Cu(II) or Fe(III) networks.
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Corrosion inhibitors: Adsorption on metal surfaces via N and Cl atoms .
Regulatory and Patent Landscape
Patent Analysis
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WO2009057133A2 : Covers piperazine-ethoxy acetic acid derivatives but highlights methods applicable to chlorophenyl-piperazine synthesis (e.g., SN2 reactions).
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CAS 300543-56-0 : Demonstrates commercial interest in chlorophenyl-piperazine derivatives for drug development.
Future Research Directions
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Activity Profiling: In vitro assays against H₁ receptors and microbial strains.
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Derivatization: Introducing sulfonamide or carboxyl groups to enhance solubility.
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Crystallography: Single-crystal X-ray diffraction to confirm (E)-configuration.
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